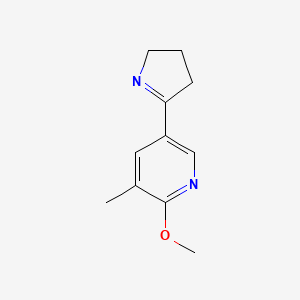

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine

説明

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at position 2, a methyl group at position 3, and a 3,4-dihydro-2H-pyrrole moiety at position 3. This structure combines aromatic and partially saturated heterocyclic systems, making it relevant in pharmaceutical and agrochemical research.

特性

分子式 |

C11H14N2O |

|---|---|

分子量 |

190.24 g/mol |

IUPAC名 |

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine |

InChI |

InChI=1S/C11H14N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7H,3-5H2,1-2H3 |

InChIキー |

YTAFLTRZOBTCNE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CN=C1OC)C2=NCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxy-3-methylpyridine with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

化学反応の分析

科学研究での用途

5-(3,4-ジヒドロ-2H-ピロール-5-イル)-2-メトキシ-3-メチルピリジンは、科学研究でいくつかの用途があります。

化学: より複雑な複素環式化合物の合成のための構成ブロックとして役立ちます。

生物学: この化合物は、抗菌性や抗ウイルス性など、潜在的な生物学的活性を研究されています。

医学: 薬剤開発における医薬品中間体または有効成分としての可能性を探るための研究が進められています。

産業: その独自の化学的特性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。

科学的研究の応用

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

5-(3,4-ジヒドロ-2H-ピロール-5-イル)-2-メトキシ-3-メチルピリジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。その作用に関与する正確な分子標的と経路を解明するためには、詳細な研究が必要です。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of substituents on the pyridine ring. Below is a comparison with key analogs:

Key Observations:

- Substituent Position and Reactivity : The position of the methyl group (e.g., 2-methyl vs. 3-methyl) significantly alters biological activity. For instance, 5-Methyl Myosmine (3-methyl substitution) is a hazardous intermediate in nicotine metabolism , whereas the 2-methyl analog (CAS 1232431-65-0) is a stable degradation product .

- Ring Saturation and Stability : The 3,4-dihydro-2H-pyrrole moiety introduces partial saturation, enhancing stability compared to fully unsaturated pyrrole systems. This is critical in compounds like 3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole, which adopts a ring-closed imine configuration resistant to hydrolysis .

Hazard Profiles and Environmental Impact

生物活性

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine is a compound characterized by its unique structural features, including a pyridine ring fused with a pyrrole moiety. This compound has garnered attention due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors and cytochrome P450 enzymes.

Structural Characteristics

The molecular formula of this compound is , and it possesses a methoxy group at the 2-position and a methyl group at the 3-position of the pyridine ring. The presence of both nitrogen-containing heterocycles enhances its potential for various chemical and biological activities.

Biological Activity Overview

Research indicates that 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine exhibits several biological activities, primarily through its interaction with:

- Nicotinic Acetylcholine Receptors : The compound modulates neurotransmitter release, influencing neurological pathways similar to nicotine but with distinct effects. This interaction is crucial in understanding its pharmacological profile and potential therapeutic uses.

- Cytochrome P450 Enzymes : It may also interact with cytochrome P450 enzymes, which play a significant role in drug metabolism. This interaction could impact the efficacy and metabolism of various drugs.

In Vitro Studies

In vitro studies have demonstrated that this compound affects cell signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. The modulation of these pathways suggests potential applications in treating various conditions related to cell growth and differentiation.

Case Studies

Several studies have explored the pharmacological effects of compounds similar to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine:

- Pyrrolo[3,4-c]pyridine Derivatives : Research has shown that derivatives of pyrrolo[3,4-c]pyridine exhibit analgesic, sedative, antidiabetic, antiviral, and antitumor activities. These findings highlight the therapeutic potential of compounds within this structural family .

- Enzyme Inhibition Studies : Compounds structurally related to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values indicate significant activity against these enzymes, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

The following table compares the structural characteristics and biological activities of compounds similar to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nicotine | Pyridine structure with a pyrrolidine side chain | Known stimulant with well-studied pharmacological effects |

| Anabasine | Similar nitrogen-containing heterocycles | Exhibits similar biological activities to nicotine |

| Cotinine | Metabolite of nicotine | Distinct pharmacological profile compared to nicotine |

| 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine | Lacks methoxy group; simpler structure | Serves as a precursor in various synthetic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。